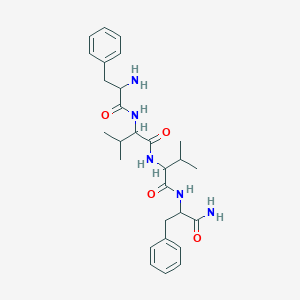
Bilaid A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bilaid A1 is a semi-synthetic analogue of Bilaid A, an unusual tetrapeptide isolated from an Australian estuarine isolate of Penicillium species MST-MF667 . The conversion of the terminal carboxylate to its corresponding amide enhances the μ-opioid agonist potency, leading to the design of more potent analogues such as bilorphin and bilactorphin . This compound is known for its high purity (>95% by HPLC) and is typically stored at -20°C .
Preparation Methods
Bilaid A1 is synthesized through a semi-synthetic route. The process involves the conversion of the terminal carboxylate of Bilaid A to its corresponding amide . This modification enhances the μ-opioid agonist potency of the compound . The industrial production methods for this compound are not extensively documented, but it is known that the compound is soluble in methanol or DMSO, which suggests that these solvents may be used in its preparation .
Chemical Reactions Analysis
Bilaid A1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions are not extensively documented.
Reduction: The compound can also undergo reduction reactions, which may involve common reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include methanol, DMSO, and other organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bilaid A1 has several scientific research applications, including:
Chemistry: Used as a model compound for studying tetrapeptide analogues and their properties.
Biology: Investigated for its interactions with biological receptors, particularly the μ-opioid receptor.
Medicine: Explored for its potential as an analgesic due to its μ-opioid agonist activity.
Industry: Utilized in the development of more potent analogues for pharmaceutical applications.
Mechanism of Action
Bilaid A1 exerts its effects by acting as an agonist of the μ-opioid receptor . It binds to this receptor with a Ki value of 750 nM in HEK293 cell membranes expressing the human receptor . This compound inhibits forskolin-induced cAMP accumulation by 47% in HEK293 cells expressing the human μ-opioid receptor when used at a concentration of 10 μM . This interaction with the μ-opioid receptor is responsible for its analgesic properties.
Comparison with Similar Compounds
Bilaid A1 is compared with other similar compounds such as bilorphin and bilactorphin . These compounds are also semi-synthetic analogues of Bilaid A and share similar structural features. this compound is unique due to its specific modification of the terminal carboxylate to an amide, which enhances its μ-opioid agonist potency . Other similar compounds include:
Bilaid A: The parent compound from which this compound is derived.
Bilorphin: Another potent analogue with enhanced μ-opioid agonist activity.
Bilactorphin: A related compound with similar properties.
Properties
IUPAC Name |
N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O4/c1-17(2)23(27(36)31-22(25(30)34)16-20-13-9-6-10-14-20)33-28(37)24(18(3)4)32-26(35)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H2,30,34)(H,31,36)(H,32,35)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOANKSJQDQJAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
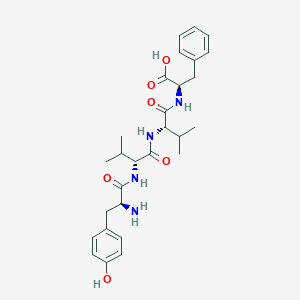

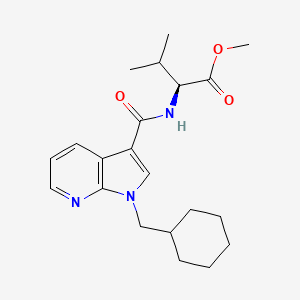
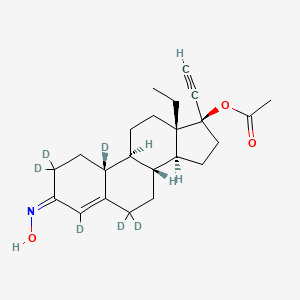

![(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820151.png)
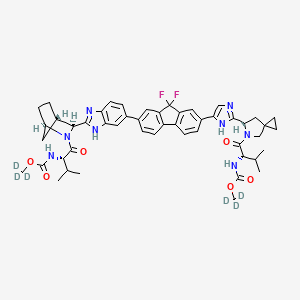
![N1,N4-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]terephthalamide; 4-methylbenzenesulfonic acid](/img/structure/B10820166.png)
![L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B10820168.png)
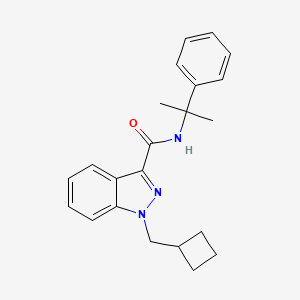
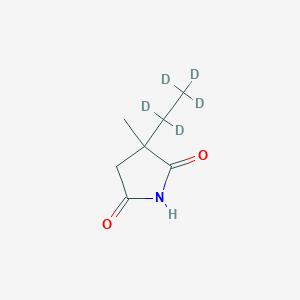
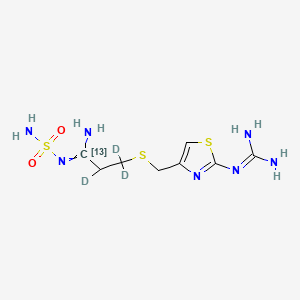
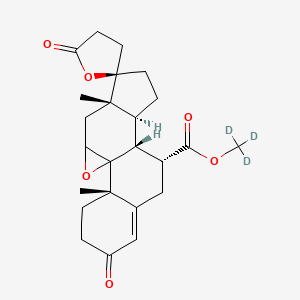
![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820210.png)
